Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an ethyl ester group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, often involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . The specific conditions for synthesizing this compound may vary, but typically involve the use of reagents such as dimethylamine, trifluoromethylating agents, and ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or nucleic acids, altering their function and activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its electronic properties and binding affinity.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 4-Dimethylamino-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity, biological activity, and applications. The presence of the dimethylamino group in this compound, for example, may confer unique electronic properties and binding interactions compared to its analogs.
Properties
Molecular Formula |
C15H15F3N2O2 |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2/c1-4-22-14(21)10-8-19-12-9(13(10)20(2)3)6-5-7-11(12)15(16,17)18/h5-8H,4H2,1-3H3 |
InChI Key |
LQZIYDVZFBAYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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